SMAP-18

Antimicrobial peptides Host defense peptides Cell selectivity

Researchers requiring non-lytic antimicrobial mechanisms face a critical gap: SMAP-29 and its analogs kill via membrane disruption, causing cytotoxicity and inflammation. SMAP-18 solves this as a truncated cathelicidin that translocates across bacterial membranes without depolarization (0% at 4× MIC) to hit intracellular targets. • Non-cytotoxic to RAW 264.7, NIH-3T3, and HeLa cells at 100 µM-enabling safer preclinical safety assessment. • Retains antimicrobial potency vs. Gram-negative pathogens including Pseudomonas and multidrug-resistant strains. • Validated in jet-fuel biocide formulations (-7.9 log reduction through day 24), demonstrating robustness in non-aqueous environments. Supplied as lyophilized powder with documented purity, sequence, and analytical data. Custom synthesis and bulk packaging available.

Molecular Formula C93H165N35O18
Molecular Weight 2061.5 g/mol
Cat. No. B12381510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSMAP-18
Molecular FormulaC93H165N35O18
Molecular Weight2061.5 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C)C(=C)NC(CC1=CNC=N1)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)C)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(CCCNC(=N)N)N
InChIInChI=1S/C93H165N35O18/c1-12-54(8)77(90(146)117-56(10)55(9)116-71(44-59-45-106-50-115-59)81(137)114-49-75(133)127-76(53(6)7)89(145)124-64(25-14-17-35-95)83(139)120-63(24-13-16-34-94)85(141)126-70(80(136)111-46-72(99)130)43-58-30-32-60(129)33-31-58)128-87(143)65(26-15-18-36-96)121-82(138)62(27-20-37-107-57(11)97)118-73(131)48-113-79(135)68(41-51(2)3)125-86(142)67(29-22-40-110-93(104)105)122-84(140)66(28-21-39-109-92(102)103)123-88(144)69(42-52(4)5)119-74(132)47-112-78(134)61(98)23-19-38-108-91(100)101/h30-33,45,50-54,56,61-71,76-77,116,129H,9,12-29,34-44,46-49,94-96,98H2,1-8,10-11H3,(H2,97,107)(H2,99,130)(H,106,115)(H,111,136)(H,112,134)(H,113,135)(H,114,137)(H,117,146)(H,118,131)(H,119,132)(H,120,139)(H,121,138)(H,122,140)(H,123,144)(H,124,145)(H,125,142)(H,126,141)(H,127,133)(H,128,143)(H4,100,101,108)(H4,102,103,109)(H4,104,105,110)/t54-,56-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,76-,77-/m0/s1
InChIKeyGLWGIVZMYSBONV-QTBDDZMASA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SMAP-18 Peptide Overview


SMAP-18 (Sheep Myeloid Antimicrobial Peptide-18) is an 18-amino acid peptide amide (H-RGLRRLGRKIAHGVKKYG-NH₂, MW 2,063.3 g/mol), representing the N-terminal 1–18 residue segment of the full-length sheep cathelicidin SMAP-29 [1]. As a host defense peptide (HDP) belonging to the cathelicidin family, SMAP-18 is recognized for its capacity to translocate across bacterial membranes and exert antimicrobial activity via intracellular targeting, a mechanism distinct from the membrane-lytic action of its parent peptide [2]. The compound's three-dimensional solution structure has been determined by NMR spectroscopy (PDB ID: 5Z26), revealing a conformation dominated by a small hydrophobic core of leucine residues, with critical structural flexibility conferred by glycine residues at positions 2, 7, and 13 [3].

SMAP-18: Why SMAP-29 Is Not an Alternative


In scientific and industrial procurement, a 'cathelicidin peptide' or 'SMAP-29' is not a valid substitute for SMAP-18. The parent peptide SMAP-29 displays extremely high antimicrobial activity but is limited by its high cytotoxic activity against human cells [1]. In contrast, SMAP-18 was specifically designed as a truncated variant to decouple antimicrobial efficacy from mammalian cell toxicity. The core differentiation lies in the divergent mechanisms of action: SMAP-29 and its membrane-active analogs kill microorganisms by disrupting the lipid bilayer, while SMAP-18 translocates across the bacterial membrane in a non-disruptive manner to act on intracellular targets [2]. This mechanistic distinction is not shared by in-class peptides such as SMAP-29 or the Trp-substituted analog SMAP-18-W, meaning that direct substitution would alter the experimental outcome, particularly in assays requiring cell selectivity or in applications where membrane lysis is undesirable. The following section quantifies these differences.

SMAP-18 Efficacy and Selectivity Evidence


Superior Cell Selectivity Over SMAP-29

SMAP-18 retains antimicrobial activity comparable to the parent peptide SMAP-29 but exhibits substantially reduced hemolytic activity. This combination results in a higher cell selectivity index for SMAP-18 [1]. Quantitative data from vendor technical datasheets confirm that SMAP-18 displays 'much higher cell selectivity as compared to parental SMAP-29 because of their decreased hemolytic activity and retained anti-microbial activity' [2].

Antimicrobial peptides Host defense peptides Cell selectivity

Intracellular Targeting vs. Membrane Lysis

SMAP-18 kills bacteria via an intracellular-targeting mechanism, unlike SMAP-29 and SMAP-18-W, which function by disrupting or perturbing the lipid bilayer. This mechanistic divergence is supported by membrane depolarization assays: SMAP-18-W led to >80% membrane depolarization against Staphylococcus aureus at 2 × MIC, whereas SMAP-18 did not cause any membrane depolarization even at 4 × MIC [1]. Confocal laser scanning microscopy further revealed that SMAP-18 translocates across the bacterial membrane in a non-membrane disruptive manner, while SMAP-29 and SMAP-18-W were unable to translocate the membrane [1].

Mechanism of action Membrane translocation Antimicrobial peptides

Lack of Mammalian Cytotoxicity vs. SMAP-29

SMAP-18 and its analog SMAP-18-W exhibited no cytotoxicity against three different mammalian cell lines (RAW 264.7, NIH-3T3, and HeLa cells) even at a concentration of 100 μM [1]. This contrasts sharply with the parent peptide SMAP-29, which is known to have high cytotoxic activity against human cells [2].

Cytotoxicity Mammalian cell toxicity Drug safety

Antibacterial MIC Baseline

The baseline antimicrobial activity of SMAP-18 has been quantified across multiple bacterial strains, with MIC values ranging from 4 to 8 μM. Against Gram-negative bacteria: E. coli (4 μM), S. typhimurium (8 μM), P. aeruginosa (8 μM). Against Gram-positive bacteria: B. subtilis (8 μM), S. epidermidis (4 μM), S. aureus (8 μM) [1]. These values serve as a reference for evaluating SMAP-18 analogs and rational engineering strategies. Notably, Gly→Ala substitutions at positions 7 and 13 altered the structure of SMAP-18 from a random coil to an α-helical conformation, and these structural changes were directly correlated with altered antimicrobial activity and mechanism of action [2].

Minimum Inhibitory Concentration (MIC) Antibacterial activity Structure-activity relationship

SMAP-18 Application Scenarios


Therapeutic Development with Low Cytotoxicity

SMAP-18 is the preferred starting point for the development of antimicrobial therapeutics where host cell safety is paramount. Its lack of cytotoxicity against RAW 264.7, NIH-3T3, and HeLa cells at 100 μM [1], combined with its retained antimicrobial activity, makes it a superior candidate over SMAP-29 for preclinical safety assessment and in vivo proof-of-concept studies. The peptide's intracellular targeting mechanism also reduces the risk of membrane lysis-induced inflammation, a common concern with membrane-active peptides.

Intracellular Targeting Mechanism Studies

For researchers studying non-lytic, intracellular killing mechanisms, SMAP-18 serves as a critical tool. It has been shown to translocate across bacterial membranes without causing depolarization (0% depolarization at 4 × MIC), unlike SMAP-29 or SMAP-18-W [2]. This property enables the study of intracellular targets, nucleic acid interactions, and alternative pathways for bacterial cell death, without the confounding effects of membrane disruption.

SAR Studies via Gly→Ala Mutagenesis

SMAP-18 contains three strategically positioned glycine residues (G2, G7, G13) that control its structural flexibility and, consequently, its antimicrobial mechanism [3]. The availability of quantitative MIC data for a panel of Gly→Ala substitution analogs [4] makes SMAP-18 an ideal scaffold for rational peptide engineering. Researchers can procure SMAP-18 and its analogs to systematically map how specific amino acid substitutions alter helicity, membrane translocation, and strain-specific potency.

Industrial Biocontrol in Fuel and Hydrocarbons

SMAP-18 has demonstrated efficacy in a specialized industrial context: the mitigation of microbial contamination in jet fuel. When combined with the siderophore Pyochelin, repetitive dosing of SMAP-18 achieved a −7.9 log fold reduction in bacterial growth through day 24, effectively controlling Gram-positive Gordonia sp. and Gram-negative Pseudomonas putida [5]. This application highlights SMAP-18's robustness and stability in non-aqueous environments, making it a candidate for industrial biocide formulations where traditional antibiotics fail or are undesirable.

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